N-(4-ETHOXYPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
CAS No.: 872205-76-0
Cat. No.: VC5084080
Molecular Formula: C28H25N3O3S
Molecular Weight: 483.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872205-76-0 |
|---|---|
| Molecular Formula | C28H25N3O3S |
| Molecular Weight | 483.59 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C28H25N3O3S/c1-3-33-22-14-12-21(13-15-22)29-25(32)17-35-28-23-16-20-6-4-5-7-24(20)34-27(23)30-26(31-28)19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
| Standard InChI Key | YFZYBURXSJEYSY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)C |
Introduction
N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate molecular structure, which incorporates both ethoxy and sulfanyl functional groups, contributing to its potential bioactive properties and applications in drug development.
Synthesis and Preparation
The synthesis of N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves specific chemical reactions starting with materials such as 4-ethoxyaniline and derivatives containing the chromeno-pyrimidine moiety. The reaction requires controlled conditions to achieve the desired purity and yield.
Synthetic Route
-
Starting Materials: 4-ethoxyaniline and a suitable electrophile containing the chromeno-pyrimidine structure.
-
Reaction Conditions: Controlled temperature and solvent selection to optimize yield and purity.
-
Product Isolation: Purification techniques such as chromatography may be employed to isolate the final product.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous or organic solvents |
| Reduction | NaBH₄, LiAlH₄ | Ethanol or ether solvents |
| Substitution | Cl₂, Br₂, HNO₃/H₂SO₄ | Various solvents |
Applications and Research Findings
N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research, particularly in medicinal chemistry due to its potential bioactive properties. Further studies are necessary to elucidate detailed spectroscopic data (NMR, IR) that confirm structural integrity and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume